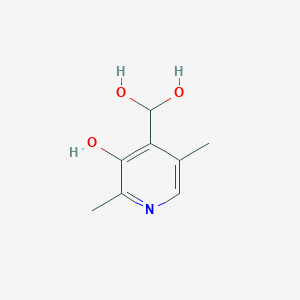
(3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol is a chemical compound with a unique structure that includes a pyridine ring substituted with hydroxyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol typically involves the reaction of 2,5-dimethylpyridine with formaldehyde and a hydroxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups may also play a role in modulating the compound’s activity by affecting its hydrophobicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylpyridine: Similar structure but lacks the additional methyl group at the 5-position.
2,5-Dimethylpyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-2,5-dimethylpyridine: Similar but with the hydroxyl group at a different position.
Uniqueness
(3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
51035-73-5 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3-hydroxy-2,5-dimethylpyridin-4-yl)methanediol |
InChI |
InChI=1S/C8H11NO3/c1-4-3-9-5(2)7(10)6(4)8(11)12/h3,8,10-12H,1-2H3 |
InChI Key |
JSUZQNCGTZZMPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C(O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















